7-(3,4-Dimethoxyphenyl)tetrazolo[1,5-b][1,2,4]triazine
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Overview
Description
7-(3,4-Dimethoxyphenyl)tetrazolo[1,5-b][1,2,4]triazine: is a compound that belongs to the class of tetrazolo[1,5-b][1,2,4]triazines. These compounds are known for their high nitrogen content and potential applications in various fields, including energetic materials and pharmaceuticals. The presence of the 3,4-dimethoxyphenyl group adds unique properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(3,4-Dimethoxyphenyl)tetrazolo[1,5-b][1,2,4]triazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethoxyphenylhydrazine with cyanogen azide in the presence of a suitable solvent like ethanol. The reaction mixture is refluxed, and the progress is monitored using thin-layer chromatography (TLC). After completion, the solvent is evaporated, and the product is purified using column chromatography .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing automated purification techniques, can be applied to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions: 7-(3,4-Dimethoxyphenyl)tetrazolo[1,5-b][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the tetrazolo[1,5-b][1,2,4]triazine core are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or electrophilic aromatic substitution using nitrating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl groups.
Scientific Research Applications
Chemistry: In chemistry, 7-(3,4-Dimethoxyphenyl)tetrazolo[1,5-b][1,2,4]triazine is studied for its potential as an energetic material due to its high nitrogen content and thermal stability . It is also used as a building block for synthesizing other complex molecules.
Biology: The compound’s unique structure makes it a candidate for biological studies, including its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: In medicine, research is ongoing to explore its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry: In the industry, the compound’s high nitrogen content and stability make it suitable for applications in airbags and other safety devices .
Mechanism of Action
The mechanism of action of 7-(3,4-Dimethoxyphenyl)tetrazolo[1,5-b][1,2,4]triazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
- 6,7-Dimethyl-3,5,6,7-tetrahydrotetrazolo[1,5-b][1,2,4]triazine
- Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine
- Tris[1,2,4]triazolo[1,3,5]triazine
Comparison: Compared to similar compounds, 7-(3,4-Dimethoxyphenyl)tetrazolo[1,5-b][1,2,4]triazine is unique due to the presence of the 3,4-dimethoxyphenyl group, which imparts distinct electronic and steric properties. This makes it more versatile in chemical reactions and potentially more effective in its applications .
Properties
Molecular Formula |
C11H10N6O2 |
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Molecular Weight |
258.24 g/mol |
IUPAC Name |
7-(3,4-dimethoxyphenyl)tetrazolo[1,5-b][1,2,4]triazine |
InChI |
InChI=1S/C11H10N6O2/c1-18-9-4-3-7(5-10(9)19-2)8-6-12-17-11(13-8)14-15-16-17/h3-6H,1-2H3 |
InChI Key |
FHBUKBQAIRXUQN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=NN=NN3N=C2)OC |
Origin of Product |
United States |
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